
2-Hexadecyl-2-octadecyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadecyl-2-octadecyloxirane is a chemical compound known for its unique structure and properties It belongs to the class of oxiranes, which are three-membered cyclic ethers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecyl-2-octadecyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of hexadecene and octadecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexadecyl-2-octadecyloxirane undergoes several types of chemical reactions, including:
Ring-Opening Reactions: These are the most common reactions for oxiranes. They can be catalyzed by acids, bases, or nucleophiles, leading to the formation of various products.
Oxidation and Reduction: The compound can be oxidized to form diols or reduced to form alcohols.
Substitution Reactions: Nucleophilic substitution can occur at the oxirane ring, leading to the formation of functionalized derivatives.
Common Reagents and Conditions
Acids and Bases: Sulfuric acid, hydrochloric acid, and sodium hydroxide are commonly used to catalyze ring-opening reactions.
Nucleophiles: Water, alcohols, and amines are typical nucleophiles that react with the oxirane ring.
Oxidizing Agents: Potassium permanganate and osmium tetroxide are used for oxidation reactions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Alcohols: Resulting from the
Propiedades
Número CAS |
922163-94-8 |
|---|---|
Fórmula molecular |
C36H72O |
Peso molecular |
521.0 g/mol |
Nombre IUPAC |
2-hexadecyl-2-octadecyloxirane |
InChI |
InChI=1S/C36H72O/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36(35-37-36)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 |
Clave InChI |
UBGIZNINCBQODC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC1(CO1)CCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)

![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
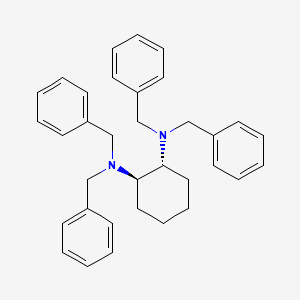
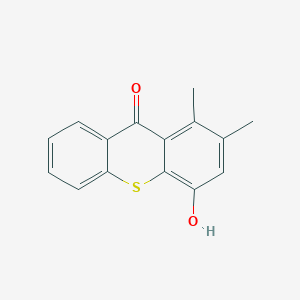
![{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid](/img/structure/B14198900.png)
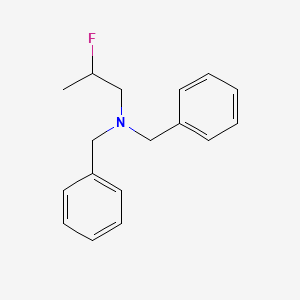
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
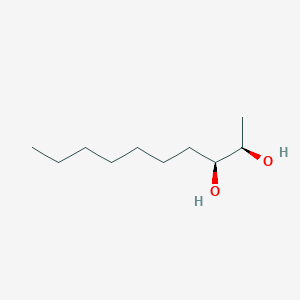
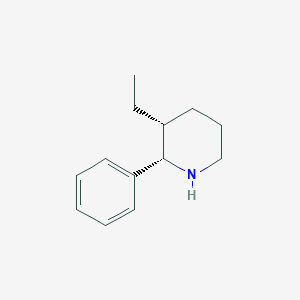
![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)



